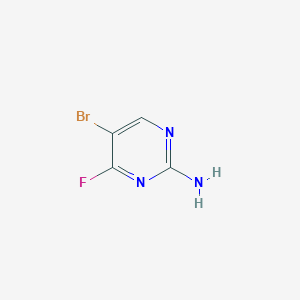

5-Bromo-4-fluoropyrimidin-2-amine

Description

Properties

IUPAC Name |

5-bromo-4-fluoropyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrFN3/c5-2-1-8-4(7)9-3(2)6/h1H,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCTYOVICGMHBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 4 Fluoropyrimidin 2 Amine

Precursor Synthesis and Pyrimidine (B1678525) Ring Construction

The foundation of the synthesis lies in the creation of a suitable pyrimidine derivative that can undergo further modifications.

The construction of the pyrimidine ring is a classic strategy in heterocyclic chemistry. wikipedia.org A common and versatile method is the principal synthesis, which involves the cyclization of a β-dicarbonyl compound or its synthetic equivalent with an N-C-N containing molecule. wikipedia.org To incorporate the C-2 amino group from the outset, guanidine (B92328) is frequently used as the N-C-N component. wikipedia.orgnih.gov This reaction with a β-dicarbonyl compound leads to the formation of a 2-aminopyrimidine (B69317) derivative.

Alternatively, more advanced strategies build a functionalized ring directly. For instance, a method has been developed for the synthesis of 4-amino-5-fluoropyrimidines by reacting potassium (Z)-2-cyano-2-fluoroethenolate with amidine hydrochlorides. nih.gov This approach constructs the pyrimidine ring with the fluorine atom already incorporated at the C-5 position (which would be analogous to the target molecule's structure after considering tautomerism and numbering), offering a direct route to a key fluorinated intermediate. nih.gov

Table 1: Representative Pyrimidine Ring Synthesis Strategies

| Precursors | Reagents | Product Type |

|---|---|---|

| β-Dicarbonyl compound | Guanidine | 2-Aminopyrimidine |

With a pyrimidine core in hand, the next critical phase is the introduction of bromine and fluorine atoms at specific positions. The electronic nature of the pyrimidine ring dictates the regioselectivity of these reactions. The C-5 position is relatively electron-rich compared to the carbon atoms adjacent to the ring nitrogens, making it susceptible to electrophilic substitution. wikipedia.org Conversely, the C-2, C-4, and C-6 positions are electron-deficient and thus activated for nucleophilic substitution. wikipedia.org

The bromination of the pyrimidine ring at the C-5 position is a well-established electrophilic aromatic substitution reaction. Various brominating agents can achieve this transformation with high regioselectivity.

N-Bromosuccinimide (NBS): In solvents like dimethylformamide (DMF), NBS is an effective reagent for the 5-bromination of pyrimidine derivatives, including uracil (B121893) and cytidine (B196190) systems. nih.gov

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent provides an efficient method for the C-5 bromination of pyrimidines in aprotic solvents such as dichloromethane (B109758) (CH2Cl2) or DMF at ambient temperatures. nih.govfiu.edu The efficiency of this reaction can be further enhanced by the addition of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate. nih.govfiu.edu Research has demonstrated that using 0.55 equivalents of DBDH in DMF can lead to quantitative yields of the 5-bromo product. nih.govfiu.edu

Table 2: Conditions for C-5 Bromination of Pyrimidines

| Reagent | Solvent | Additive/Condition | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | DMF | - | nih.gov |

Introducing fluorine at the C-4 position is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This requires a precursor with a good leaving group, most commonly chlorine, at the C-4 position.

The synthetic sequence would involve starting with or preparing a 4-chloropyrimidine (B154816) derivative, such as 2-amino-5-bromo-4-chloropyrimidine. This intermediate can then be subjected to fluorination using a nucleophilic fluoride (B91410) source like potassium fluoride (KF) or cesium fluoride (CsF), often in a high-boiling polar aprotic solvent and sometimes with the aid of a phase-transfer catalyst. While direct C-H fluorination of heterocycles is an area of active research, for example using AgF₂, the SNAr approach on a pre-halogenated substrate remains a more common and predictable strategy for molecules of this type. acs.org

Regioselective Halogenation Strategies for Pyrimidine Scaffolds

Amination Reactions for Incorporating the C-2 Amino Group

The final key functionality to be installed is the amino group at the C-2 position. As mentioned, this can be incorporated during the ring formation step by using guanidine. wikipedia.org However, if the synthesis starts with a pyrimidine that is not aminated at C-2 (e.g., a 2,4-dichloro-5-bromopyrimidine), a separate amination step is required.

The C-2 position of polychloropyrimidines is highly susceptible to nucleophilic attack. Studies on the regioselective amination of di- and trichloropyrimidines have shown that the C-2 position can be selectively targeted. mit.edu

The reaction can proceed under non-catalyzed SNAr conditions when using highly nucleophilic amines. mit.edu For less nucleophilic amines, such as aryl or heteroarylamines, palladium-catalyzed cross-coupling reactions are often employed to achieve high efficiency. mit.edu In the context of synthesizing the title compound, a direct SNAr reaction with ammonia (B1221849) or a protected ammonia equivalent on a 2-chloro-5-bromo-4-fluoropyrimidine intermediate would be a viable concluding step. The inherent reactivity differences between the halogen substituents (F vs. Cl vs. Br) and positions (C-2 vs. C-4) allow for such regioselective transformations. For instance, amination reactions on dichloropyrido[3,2-d]pyrimidine scaffolds show high regioselectivity for the C-2 position. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 5-Bromo-4-fluoropyrimidin-2-amine |

| 2-Aminopyrimidine |

| 4-Amino-5-fluoropyrimidine |

| Potassium (Z)-2-cyano-2-fluoroethenolate |

| Uracil |

| Cytidine |

| 2-amino-5-bromo-4-chloropyrimidine |

| 2,4-dichloro-5-bromopyrimidine |

| 2-chloro-5-bromo-4-fluoropyrimidine |

| 2,2'-bipyrimidine |

| Pyrazolo[1,5-a]pyrimidine |

Palladium-Catalyzed C-N Cross-Coupling in Aminopyrimidine Synthesis

The formation of carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions, widely known as the Buchwald-Hartwig amination, represents a cornerstone of modern organic synthesis. acs.orgwikipedia.org This powerful methodology has been extensively applied to the synthesis of arylamines, including complex aminopyrimidines which are prevalent scaffolds in pharmaceuticals. acs.orgnih.gov The reaction facilitates the coupling of an amine with an aryl halide or pseudohalide, offering a more general and milder alternative to traditional methods like the Goldberg reaction or nucleophilic aromatic substitution. wikipedia.orgnih.gov

In the context of aminopyrimidine synthesis, the Buchwald-Hartwig reaction provides a direct route to N-arylated products. Despite the relatively low basicity of aminopyrimidines, N-arylation reactions have been successfully implemented. acs.org However, the synthesis presents unique challenges. The nitrogen atoms within the pyrimidine ring can coordinate with the palladium catalyst, potentially retarding the crucial oxidative addition step or hindering subsequent steps in the catalytic cycle. nih.gov

To overcome these challenges, highly effective catalyst systems have been developed. These typically involve a palladium precursor, such as Pd₂(dba)₃, and specialized, bulky, electron-rich phosphine (B1218219) ligands. researchgate.netrsc.org Ligands like RuPhos and BrettPhos have proven to be outstanding for the C-N coupling of primary and secondary amines with halo-pyridines, a closely related substrate class. nih.gov The choice of base is also critical, with common options including sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), and lithium bis(trimethylsilyl)amide (LiHMDS). acs.orgnih.govrsc.org

The following table illustrates the optimization of a palladium-catalyzed C-N cross-coupling reaction through the screening of various phosphine ligands, demonstrating the profound impact of the ligand on reaction efficiency.

Table 1: Ligand Screening for Palladium-Catalyzed C-N Cross-Coupling This table is representative of a typical ligand optimization study for a Buchwald-Hartwig amination, showing how ligand choice dramatically affects product yield.

| Entry | Ligand | Catalyst System | Yield (%) |

|---|---|---|---|

| 1 | P(o-tolyl)₃ | Pd(OAc)₂ / Ligand | <10 |

| 2 | Xantphos | Pd₂(dba)₃ / Ligand | 35 |

| 3 | RuPhos | RuPhos Precatalyst | 85 |

| 4 | BrettPhos | BrettPhos Precatalyst | 92 |

| 5 | XPhos | Pd₂(dba)₃ / Ligand | 78 |

Multi-Step Synthetic Sequences for 5-Bromo-4-fluoropyrimidin-2-amine

Convergent and Divergent Synthetic Pathways

Convergent Synthetic Pathways

A notable convergent synthesis for the 4-amino-5-fluoropyrimidine core involves the cyclocondensation of a β-fluoroenolate salt with an amidine. nih.govnih.gov This pathway can be adapted to produce the target compound.

Preparation of the Key Intermediate: The synthesis begins with the preparation of potassium (Z)-2-cyano-2-fluoroethenolate. This key building block is synthesized in three steps from chloroacetamide. nih.gov

Cyclization: The potassium enolate is then reacted with an appropriate amidine hydrochloride to form the 2-substituted-4-amino-5-fluoropyrimidine ring system. This cyclization generally proceeds in high yield under mild conditions. nih.govresearchgate.net

Final Bromination: The resulting 2-amino-4-fluoropyrimidine intermediate would then undergo electrophilic bromination at the C5 position, which is activated by the amino group at C2 and the fluoro group at C4, to yield the final product, 5-Bromo-4-fluoropyrimidin-2-amine.

Divergent Synthetic Pathways

A divergent, or linear, synthesis begins with a common starting material that is sequentially modified to build the target molecule. While potentially longer, this approach can be advantageous for creating a library of related compounds from a single precursor.

A plausible divergent route to 5-Bromo-4-fluoropyrimidin-2-amine could start from a simple, commercially available pyrimidine derivative, such as 2-aminopyrimidine.

Halogenation: The pyrimidine core would undergo a series of halogenation reactions. For instance, selective fluorination at the C4 position followed by bromination at the C5 position.

Stepwise Functionalization: An alternative divergent approach starts with a di- or tri-halogenated pyrimidine. For example, starting with 5-bromo-2,4-dichloropyrimidine, a selective nucleophilic aromatic substitution (SNAr) with ammonia or a protected amine at the C2 position, followed by a nucleophilic fluorination (e.g., using KF) to replace the chlorine at C4, would furnish the desired product. The regioselectivity of each substitution is a critical factor in this approach. A known method for a similar compound involves the bromination of 2-amino-4-fluoropyridine (B1287999) with N-Bromosuccinimide (NBS) to give the 5-bromo product in high yield, a strategy directly applicable to a pyrimidine analogue. chemicalbook.com

Optimization of Reaction Conditions and Yields

Maximizing the efficiency of a multi-step synthesis hinges on the optimization of each individual reaction. This involves systematically varying parameters such as temperature, solvent, catalyst, and reaction time to achieve the highest possible yield and purity while minimizing reaction time and side products. scielo.br

For the convergent synthesis of the 4-amino-5-fluoropyrimidine core, researchers optimized the cyclization step by evaluating different counter-ions for the amidine reagent. As shown in the table below, amidine hydrochlorides provided superior yields without the need for additional basic additives. nih.gov

Table 2: Optimization of Counter-Ion for Amidine in Cyclization Reaction Data adapted from a study on the synthesis of 4-amino-5-fluoropyrimidines, demonstrating the effect of the counter-ion on product yield. nih.gov

| Entry | Amidine Salt | Base Added | Yield (%) |

|---|---|---|---|

| 1 | Amidine Hydrochloride | None | 85 |

| 2 | Amidine Hydrobromide | None | 75 |

| 3 | Amidine Sulfate | Na₂CO₃ | 60 |

| 4 | Amidine Acetate | None | 72 |

Furthermore, the robustness of an optimized method is confirmed by exploring its substrate scope. The cyclization reaction to form 4-amino-5-fluoropyrimidines was shown to be highly effective for a wide range of amidines bearing different functional groups, consistently producing excellent yields. This demonstrates the reliability and versatility of the optimized conditions.

Table 3: Substrate Scope for the Synthesis of 2-Substituted-4-amino-5-fluoropyrimidines This table showcases the high yields obtained for various substituents in the optimized cyclization reaction, indicating a robust and versatile synthetic method. nih.gov

| Product | Substituent (R) | Yield (%) |

|---|---|---|

| 10a | -H | 85 |

| 10d | -CH₃ | 93 |

| 10e | -cyclopropyl | 81 |

| 10f | -C(CH₃)₃ | 89 |

| 10g | -CH₂Cl | 90 |

| 10n | -p-Bromophenyl | 97 |

Reactivity and Mechanistic Investigations of 5 Bromo 4 Fluoropyrimidin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental reaction pathway for electron-deficient aromatic systems, such as pyrimidines. wikipedia.orgmasterorganicchemistry.com In the case of 5-Bromo-4-fluoropyrimidin-2-amine, the pyrimidine (B1678525) ring is rendered electrophilic by the presence of the two nitrogen atoms and the halogen substituents, making it a prime candidate for SNAr reactions.

In SNAr reactions, the regioselectivity of nucleophilic attack is a critical consideration. For 5-Bromo-4-fluoropyrimidin-2-amine, the two potential sites for substitution are the carbon atom bonded to the fluorine (C-4) and the carbon atom bonded to the bromine (C-5). Generally, in nucleophilic aromatic substitution reactions, the rate of reaction follows the order F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), and the high electronegativity of fluorine stabilizes this intermediate more effectively than other halogens. masterorganicchemistry.comlibretexts.org

Therefore, nucleophilic attack is expected to occur preferentially at the C-4 position, leading to the displacement of the fluoride (B91410) ion. This selectivity is a common feature in polyhalogenated heteroaromatic compounds where fluorine is present alongside other halogens.

The reactivity of the pyrimidine ring in SNAr reactions is significantly modulated by its substituents. The fluorine atom at the C-4 position acts as a strong electron-withdrawing group through the inductive effect, which enhances the electrophilicity of the ring and activates it towards nucleophilic attack. libretexts.org This effect is most pronounced at the ortho and para positions relative to the fluorine.

The mechanism of SNAr reactions on the pyrimidine ring of 5-Bromo-4-fluoropyrimidin-2-amine follows a well-established two-step addition-elimination pathway. wikipedia.orglibretexts.org

Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the electron-deficient C-4 carbon atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and is particularly stabilized by the electron-withdrawing nitrogen atoms and the fluorine atom. libretexts.org

Elimination of the Leaving Group: In the second step, the aromaticity of the pyrimidine ring is restored by the departure of the leaving group, in this case, the fluoride ion. The fluoride ion is a good leaving group in this context due to the stability of the resulting anion.

Recent studies have also suggested the possibility of concerted SNAr (c_S_N_Ar) mechanisms in some systems, where the bond-forming and bond-breaking steps occur simultaneously. strath.ac.uk However, for highly activated systems like the one , the stepwise mechanism involving a Meisenheimer complex is generally considered the predominant pathway. strath.ac.uk

Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. uwindsor.ca For 5-Bromo-4-fluoropyrimidin-2-amine, the presence of a bromine atom at the C-5 position provides a handle for such transformations, as carbon-bromine bonds are generally more reactive in these catalytic cycles than carbon-fluorine bonds. libretexts.org

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com In the case of 5-Bromo-4-fluoropyrimidin-2-amine, the C-5 bromo position is the preferred site for this reaction.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyrimidine ring to form a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired cross-coupled product.

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity. nih.govnih.gov For instance, the use of Pd(PPh₃)₄ as a catalyst with a suitable base like K₃PO₄ in a solvent such as 1,4-dioxane (B91453) has been shown to be effective for similar substrates. mdpi.com

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 5-Bromo-4-fluoropyrimidin-2-amine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-Aryl-4-fluoropyrimidin-2-amine |

This table represents a typical reaction setup and is for illustrative purposes.

The Sonogashira coupling is another powerful palladium-catalyzed reaction that specifically forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is particularly useful for introducing alkynyl moieties onto the pyrimidine core at the C-5 position of 5-Bromo-4-fluoropyrimidin-2-amine.

The Sonogashira reaction typically employs a dual catalytic system, consisting of a palladium complex and a copper(I) co-catalyst, along with a base, often an amine that can also serve as the solvent. wikipedia.org The catalytic cycle is thought to proceed as follows:

A copper acetylide is formed in situ from the terminal alkyne, the copper(I) salt, and the base.

The palladium(0) catalyst undergoes oxidative addition with the aryl halide (C-Br bond).

Transmetalation occurs where the alkynyl group is transferred from the copper acetylide to the palladium(II) complex.

Reductive elimination from the palladium complex yields the alkynylated product and regenerates the palladium(0) catalyst.

Recent advancements have also led to the development of copper-free Sonogashira coupling protocols. libretexts.org

Table 2: Representative Sonogashira Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Product |

| 5-Bromo-4-fluoropyrimidin-2-amine | Terminal Alkyne | Pd(PPh₃)₄ | CuI | Et₃N | 5-Alkynyl-4-fluoropyrimidin-2-amine |

This table represents a typical reaction setup and is for illustrative purposes.

Transformations Involving the C-2 Amino Group

The primary amino group at the C-2 position is nucleophilic and can readily participate in a variety of common organic reactions.

The C-2 amino group of 5-Bromo-4-fluoropyrimidin-2-amine can be acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. Studies on 2-aminopyrimidines show that these reactions proceed readily. semanticscholar.orgrsc.org However, care must be taken as over-acylation to form diacyl products can occur, particularly with strong bases. semanticscholar.org Using a weaker base like pyridine (B92270) can favor the desired mono-acylated product. semanticscholar.org The synthesis of related compounds like 4-((5-Bromo-4-(prop-2-yn-1-ylamino)pyrimidin-2-yl)amino)benzenesulfonamide demonstrates the feasibility of sulfonylation at this position. hoffmanchemicals.com

The nucleophilic amino group at C-2 is expected to react with aldehydes and ketones to form Schiff bases (imines). This is a characteristic reaction of primary amines and has been noted for the 2-aminopyrimidine (B69317) scaffold. semanticscholar.org These imines can be valuable intermediates for further synthetic transformations. For instance, imines formed in situ from 2-aminopyridines and aldehydes can undergo rhodium-catalyzed C-H activation and coupling to form fused heterocyclic systems like pyrido[1,2-a]pyrimidin-4-ones. nih.gov

Derivatization Strategies and Applications in Organic Synthesis

5-Bromo-4-fluoropyrimidin-2-amine as a Key Intermediate in Complex Molecule Construction

The ability to selectively and sequentially modify the C-2, C-4, and C-5 positions makes 5-bromo-4-fluoropyrimidin-2-amine a powerful intermediate for constructing more complex molecules, including fused heterocyclic systems and advanced scaffolds for medicinal chemistry, agrochemicals, and materials science.

Fused pyrimidine (B1678525) systems are core structures in a vast number of biologically active molecules, including drugs, vitamins, and natural products. nih.gov 5-Bromo-4-fluoropyrimidin-2-amine is an ideal precursor for these systems. A common strategy involves an initial SNAr reaction at the C-4 position with a bifunctional nucleophile. The second functional group of the nucleophile can then react with the C-5 bromine, often via an intramolecular cyclization, to form a new fused ring. This approach is used to synthesize a variety of fused systems, such as thiazolo[4,5-d]pyrimidines, which are purine (B94841) isosteres, as well as pyridopyrimidines and pyrazolopyrimidines. nih.govnih.gov

Many of the fused heterocyclic systems derived from this pyrimidine intermediate are considered "privileged scaffolds" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets.

Thiazolo[4,5-d]pyrimidines : These are structural analogs of purines where a nitrogen atom is replaced by sulfur. nih.gov This structural similarity allows them to interact with biological targets that recognize purines, and they have been developed for a wide range of therapeutic applications, including as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. nih.gov

Pyrazolopyrimidines : This scaffold is another purine analog that is central to the development of kinase inhibitors. nih.gov Kinases are crucial targets in oncology, and inhibitors based on the 4-aminopyrazolopyrimidine core have been successfully developed for the treatment of various cancers. nih.gov

The versatility of 5-bromo-4-fluoropyrimidin-2-amine allows medicinal chemists to systematically modify the scaffold to optimize potency, selectivity, and pharmacokinetic properties.

| Scaffold | Significance | Therapeutic Area |

|---|---|---|

| Thiazolo[4,5-d]pyrimidine | Purine isostere, privileged scaffold. nih.govresearchgate.net | Anticancer, Antiviral, Anti-inflammatory. nih.gov |

| Pyrazolopyrimidine | Core of many kinase inhibitors. nih.govnih.gov | Oncology. nih.gov |

| Indazolyl-pyrimidine | Cytotoxic agents against cancer cell lines. mdpi.com | Oncology. mdpi.com |

The utility of halogenated pyrimidines extends beyond pharmaceuticals into agrochemical and materials science applications. Closely related structures, such as 5-bromo-2-chloropyridine, are key intermediates in the synthesis of fungicides (e.g., Azoxystrobin) and herbicides (e.g., Fluazifop-p-butyl). nbinno.com This suggests that derivatives of 5-bromo-4-fluoropyrimidin-2-amine could similarly act as building blocks for novel agrochemicals.

In materials science, nitrogen-containing heterocycles are of growing interest. For example, 2-amino-5-bromopyrimidine, a structurally similar compound, has been used as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.net These materials have porous structures with applications in gas storage and catalysis. Furthermore, pyridine- and pyrimidine-based structures are used in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and conducting polymers, indicating potential applications for derivatives of 5-bromo-4-fluoropyrimidin-2-amine in advanced electronics. nbinno.com

Regioselective Functionalization for Structure-Driven Chemical Library Synthesis

The chemical scaffold of 5-bromo-4-fluoropyrimidin-2-amine serves as a versatile starting point for the generation of extensive and diverse chemical libraries, a cornerstone of modern drug discovery. The distinct electronic and steric properties of its substituents allow for highly controlled, regioselective reactions. This precise functionalization is paramount for constructing libraries where the structural modifications are systematically varied, enabling a thorough exploration of the structure-activity relationship (SAR) of the resulting compounds.

The key to the utility of 5-bromo-4-fluoropyrimidin-2-amine in library synthesis lies in the differential reactivity of its two halogen atoms. The fluorine atom at the C4 position and the bromine atom at the C5 position can be selectively targeted by different classes of reactions, providing an orthogonal handle for sequential derivatization.

A common and effective strategy for building a chemical library from this scaffold begins with the selective functionalization of the C4 position via nucleophilic aromatic substitution (SNAr) . The electron-deficient nature of the pyrimidine ring, further activated by the highly electronegative fluorine atom, makes the C4 carbon highly susceptible to attack by a wide array of nucleophiles. This reaction typically proceeds under mild conditions, allowing for the introduction of a diverse set of functionalities. Common nucleophiles employed in this step include, but are not limited to, primary and secondary amines, anilines, and alcohols, each introducing a unique side chain that can be systematically varied across a library.

Following the SNAr reaction at the C4 position, the bromine atom at the C5 position becomes the focal point for further diversification. This position is amenable to a variety of palladium-catalyzed cross-coupling reactions , which are workhorse transformations in medicinal chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of the cross-coupling reaction dictates the nature of the substituent introduced at this position. Notable examples include:

Suzuki-Miyaura Coupling: This reaction is widely used to introduce a vast array of aryl and heteroaryl groups by coupling the C5-bromo intermediate with a corresponding boronic acid or boronate ester.

Buchwald-Hartwig Amination: This powerful method allows for the formation of a new carbon-nitrogen bond, enabling the introduction of a second, distinct amino group at the C5 position.

Sonogashira Coupling: This reaction introduces alkynyl moieties, which can serve as important pharmacophoric elements or as handles for further chemical transformations.

The sequential and regioselective nature of these reactions allows for a combinatorial approach to library synthesis. A matrix of products can be generated by reacting a set of C4-functionalized intermediates with a diverse panel of cross-coupling partners at the C5 position. This strategy facilitates the rapid generation of a large number of structurally related yet distinct molecules, which is ideal for high-throughput screening and lead optimization.

The 2-aminopyrimidine (B69317) core is a well-established "hinge-binding" motif in many kinase inhibitors. Consequently, libraries derived from 5-bromo-4-fluoropyrimidin-2-amine are frequently designed to target this important class of enzymes. The systematic variation of substituents at the C4 and C5 positions allows for the fine-tuning of inhibitory activity and selectivity against different kinases.

The following interactive table summarizes the key regioselective derivatization strategies for 5-bromo-4-fluoropyrimidin-2-amine in the context of chemical library synthesis.

| Reaction Type | Position of Functionalization | Class of Reagent | Introduced Moiety | Example Reaction Partners |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C4 | Amines (Primary & Secondary) | Substituted Amino Groups | Anilines, Piperidines, Morpholines |

| Nucleophilic Aromatic Substitution (SNAr) | C4 | Alcohols/Phenols | Ether Linkages | Phenols, Aliphatic Alcohols |

| Suzuki-Miyaura Coupling | C5 | Boronic Acids/Esters | Aryl/Heteroaryl Groups | Phenylboronic acid, Pyridinylboronic acid |

| Buchwald-Hartwig Amination | C5 | Amines (Primary & Secondary) | Substituted Amino Groups | Various primary and secondary amines |

| Sonogashira Coupling | C5 | Terminal Alkynes | Alkynyl Groups | Phenylacetylene, Propargyl alcohol |

Computational Chemistry and Spectroscopic Characterization of 5 Bromo 4 Fluoropyrimidin 2 Amine and Its Analogs

Theoretical Studies on Electronic Structure and Reactivity

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like 5-Bromo-4-fluoropyrimidin-2-amine. By solving quantum mechanical equations, we can gain insights into its electronic structure and reactivity without the need for extensive laboratory experiments. nih.gov

Density Functional Theory (DFT) Calculations for Molecular Orbital Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 5-Bromo-4-fluoropyrimidin-2-amine, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine its molecular orbital (MO) energies and distributions. nih.govphyschemres.org

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For 5-Bromo-4-fluoropyrimidin-2-amine, the HOMO is expected to be localized primarily on the pyrimidine (B1678525) ring and the amino group, which are electron-rich regions. The LUMO, conversely, is likely distributed over the pyrimidine ring, with significant contributions from the electron-withdrawing bromine and fluorine atoms. This distribution is critical in predicting the molecule's behavior in chemical reactions. The calculated HOMO and LUMO energies can indicate the potential for charge transfer within the molecule. nih.gov

Table 1: Predicted Molecular Orbital Properties of 5-Bromo-4-fluoropyrimidin-2-amine (Illustrative)

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Electron-donating capability |

| LUMO Energy | ~ -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | ~ 5.3 eV | Chemical reactivity and stability |

Note: These are illustrative values based on typical DFT calculations for similar heterocyclic compounds.

Prediction of Reactive Sites and Selectivity via Computational Methods

Computational methods can predict the most likely sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (ESP) surface is a valuable tool for this purpose. The ESP map highlights regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For 5-Bromo-4-fluoropyrimidin-2-amine, the nitrogen atoms of the pyrimidine ring and the exocyclic amino group are expected to be regions of negative potential, making them likely sites for protonation and interaction with electrophiles. The hydrogen atoms of the amino group and the carbon atom attached to the bromine and fluorine atoms would exhibit positive potential, indicating susceptibility to nucleophilic attack. DFT calculations on related azido (B1232118) Pt(IV) compounds containing picoline have shown that ESP distribution can effectively identify possible reaction sites. nih.gov

Conformation Analysis and Tautomerism Studies

5-Bromo-4-fluoropyrimidin-2-amine can exist in different tautomeric forms, primarily due to the proton mobility between the ring nitrogen atoms and the exocyclic amino group. The two main tautomers are the amine form and the imine form.

Computational studies can determine the relative energies of these tautomers, thereby predicting the most stable form. Generally, for 2-aminopyrimidines, the amino form is found to be more stable than the imino form. This has been observed in studies of similar pyrimidine derivatives like gemcitabine. nih.gov The stability of these tautomers can be influenced by the solvent environment, which can be modeled computationally.

Conformational analysis, particularly concerning the rotation of the amino group, can also be performed. The energy barrier for this rotation provides information about the rigidity of the molecule.

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the structure and assessing the purity of synthesized 5-Bromo-4-fluoropyrimidin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, and two-dimensional techniques)

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.

¹H NMR: The proton NMR spectrum of 5-Bromo-4-fluoropyrimidin-2-amine is expected to show a signal for the C6-H proton and signals for the amino group protons. The chemical shift of the C6-H proton will be influenced by the adjacent bromine and nitrogen atoms. The amino protons may appear as a broad singlet. For a related compound, 2-Bromo-5-fluoropyrimidine, the proton signals are observed in the aromatic region. chemicalbook.com

¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the pyrimidine ring. The chemical shifts of these carbons are highly dependent on the attached substituents. The carbon attached to fluorine will show a large coupling constant (¹JCF), which is characteristic of C-F bonds.

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.

Two-dimensional (2D) NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, further confirming the structure.

Table 2: Predicted NMR Chemical Shifts (ppm) for 5-Bromo-4-fluoropyrimidin-2-amine (Illustrative)

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H (C6-H) | 8.0 - 8.5 | Influenced by adjacent Br and N |

| ¹H (NH₂) | 6.5 - 7.5 | Broad signal, exchangeable with D₂O |

| ¹³C (C2) | 155 - 160 | Attached to NH₂ and N |

| ¹³C (C4) | 150 - 158 (d, ¹JCF ≈ 250-300 Hz) | Attached to F and Br |

| ¹³C (C5) | 100 - 110 | Attached to Br |

| ¹³C (C6) | 140 - 145 | Attached to H |

| ¹⁹F | -120 to -140 | Relative to CFCl₃ |

Note: These are illustrative values based on data for similar fluorinated and brominated pyrimidines. chemicalbook.comresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignments

IR Spectroscopy: The IR spectrum of 5-Bromo-4-fluoropyrimidin-2-amine is expected to show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine ring (in the 1400-1600 cm⁻¹ region), and C-F and C-Br stretching vibrations (typically below 1200 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy. The symmetric vibrations of the pyrimidine ring are often strong in the Raman spectrum.

DFT calculations can be used to compute the vibrational frequencies and intensities, which aids in the assignment of the experimental IR and Raman bands. Such computational approaches have been successfully applied to the vibrational analysis of other pyrimidine derivatives. nih.govnih.gov

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for 5-Bromo-4-fluoropyrimidin-2-amine (Illustrative)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| N-H stretching | 3300 - 3500 | IR, Raman |

| C-H stretching | 3000 - 3100 | IR, Raman |

| C=N, C=C stretching | 1400 - 1600 | IR, Raman |

| N-H bending | 1550 - 1650 | IR |

| C-F stretching | 1100 - 1250 | IR |

| C-Br stretching | 500 - 650 | IR, Raman |

Note: These are illustrative values based on typical vibrational frequencies for substituted pyrimidines.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental formula of a compound with a high degree of certainty. Unlike nominal mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest integer, HRMS can measure m/z values to several decimal places. This precision allows for the differentiation between molecules that may have the same nominal mass but different elemental compositions.

For 5-Bromo-4-fluoropyrimidin-2-amine, the theoretical monoisotopic mass, calculated from the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Bromine-79, Fluorine-19, and Nitrogen-14), is a key parameter. The molecular formula for this compound is C₅H₄BrFN₂. The computed monoisotopic mass is 189.95419 Da. uni.lunih.gov

In a typical HRMS experiment, the compound is ionized, and the resulting ions are guided into a mass analyzer capable of high resolution, such as a time-of-flight (TOF) or Orbitrap analyzer. The instrument then measures the m/z of the molecular ion. The experimentally determined mass is then compared to the theoretical mass. A close match between the experimental and theoretical mass, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.

The presence of bromine in 5-Bromo-4-fluoropyrimidin-2-amine provides an additional layer of confirmation due to its distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of roughly equal intensity and separated by two mass units. High-resolution instrumentation can resolve these isotopic peaks, and the measured mass difference and intensity ratio can be compared to the theoretical values, further validating the presence and number of bromine atoms in the molecule.

| Parameter | Theoretical Value | Expected Experimental Observation |

| Molecular Formula | C₅H₄BrFN₂ | |

| Monoisotopic Mass (M) | 189.95419 Da | A measured m/z value within a narrow tolerance (e.g., ± 5 ppm) of the theoretical mass. |

| Isotopic Peak (M+2) | 191.95214 Da | A peak at this m/z, confirming the presence of ⁸¹Br. |

| Isotopic Ratio (M:M+2) | ~1:0.98 | The relative intensity of the M and M+2 peaks would be approximately equal. |

This table is illustrative of expected HRMS data based on theoretical calculations.

The use of HRMS in the analysis of halogenated compounds is a well-established practice, aiding in the identification of a wide range of molecules in various fields, from pharmaceutical development to environmental science. nih.gov

X-ray Crystallography for Solid-State Structural Determination

While HRMS confirms what atoms are in a molecule, X-ray crystallography reveals how they are arranged in three-dimensional space. This technique provides the most definitive structural information for crystalline solids, including precise bond lengths, bond angles, and details of intermolecular interactions. To date, the specific crystal structure of 5-Bromo-4-fluoropyrimidin-2-amine has not been reported in publicly accessible crystallographic databases. However, the analysis of closely related analogs, such as 5-Bromo-2-chloropyrimidin-4-amine, offers significant insight into the likely solid-state conformation and packing of such molecules.

In a study of 5-Bromo-2-chloropyrimidin-4-amine, single-crystal X-ray diffraction analysis revealed a planar pyrimidine ring. researchgate.net The crystal structure is characterized by a network of intermolecular hydrogen bonds. Specifically, pairs of N—H···N hydrogen bonds link the molecules into inversion dimers. These dimers are then further connected by additional N—H···N hydrogen bonds, forming a two-dimensional framework. researchgate.net Such hydrogen bonding patterns are common in aminopyrimidines and play a crucial role in the stability and properties of the crystalline material.

Below is a table summarizing the crystallographic data for the analog 5-Bromo-2-chloropyrimidin-4-amine, which serves as a valuable reference for what could be expected for 5-Bromo-4-fluoropyrimidin-2-amine.

| Compound | 5-Bromo-2-chloropyrimidin-4-amine researchgate.net |

| Molecular Formula | C₄H₃BrClN₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 6.0297(1) Å, b = 8.1542(2) Å, c = 13.4163(3) Å |

| β = 90.491(2)° | |

| Key Structural Features | - Essentially planar pyrimidine ring. |

| - Formation of inversion dimers via N—H···N hydrogen bonds. | |

| - Two-dimensional framework established by further N—H···N hydrogen bonds. |

The study of such analogs is a common practice in crystallography and medicinal chemistry. It allows researchers to understand structure-property relationships within a class of compounds, even when data for a specific target molecule is not yet available. The insights gained from the crystal structure of 5-Bromo-2-chloropyrimidin-4-amine provide a solid foundation for computational modeling and for predicting the solid-state behavior of 5-Bromo-4-fluoropyrimidin-2-amine.

Advanced Research Perspectives and Future Directions

The exploration of novel chemical entities with therapeutic potential is a cornerstone of medicinal chemistry. The compound 5-Bromo-4-fluoropyrimidin-2-amine has emerged as a valuable scaffold, offering unique structural and electronic properties for the development of targeted therapies. This article delves into the advanced research perspectives and future directions concerning this promising chemical compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.